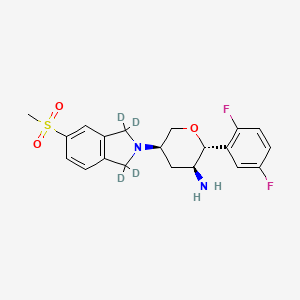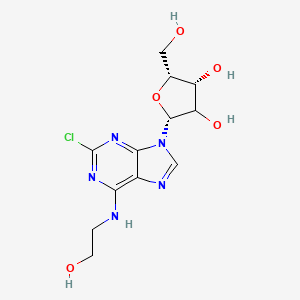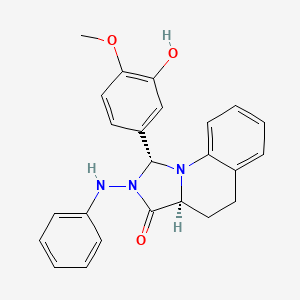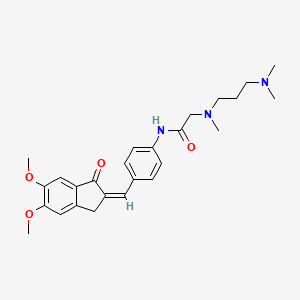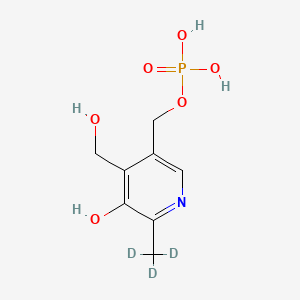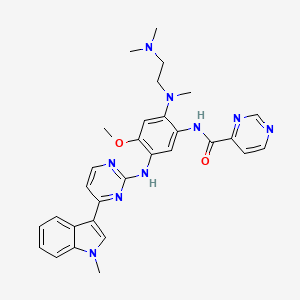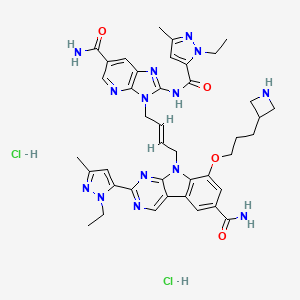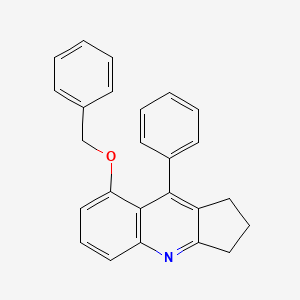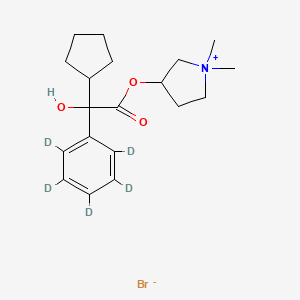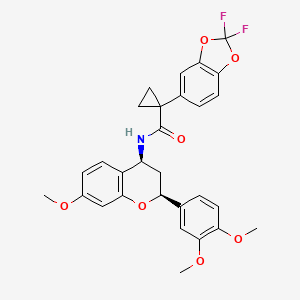
CFTR corrector 8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CFTR corrector 8 is a small molecule designed to correct the folding and trafficking defects of the cystic fibrosis transmembrane conductance regulator (CFTR) protein.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of CFTR corrector 8 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce the desired chemical functionalities. Reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to optimize yield and purity .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistency and quality. This process includes the optimization of reaction conditions, purification methods, and quality control measures to meet regulatory standards. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality assurance .
Analyse Des Réactions Chimiques
Types of Reactions: CFTR corrector 8 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like halides, amines, and electrophiles like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Applications De Recherche Scientifique
CFTR corrector 8 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of CFTR modulation and to develop new CFTR modulators with improved efficacy and safety profiles.
Biology: Employed in cell-based assays to investigate the effects of CFTR correction on cellular functions and to identify potential biomarkers for cystic fibrosis.
Medicine: Utilized in preclinical and clinical studies to evaluate its therapeutic potential in treating cystic fibrosis and other diseases caused by CFTR mutations.
Industry: Applied in the development of diagnostic tools and therapeutic strategies for cystic fibrosis and related disorders
Mécanisme D'action
CFTR corrector 8 exerts its effects by binding to specific sites on the CFTR protein, stabilizing its three-dimensional structure and promoting proper folding and trafficking to the cell surface. This corrector targets the defective CFTR protein, facilitating its maturation and function as a chloride channel. The molecular targets and pathways involved include the membrane spanning domains and nucleotide binding domains of the CFTR protein .
Comparaison Avec Des Composés Similaires
CFTR corrector 8 is compared with other CFTR correctors such as lumacaftor, tezacaftor, and elexacaftor. While all these compounds aim to correct CFTR folding defects, this compound has unique structural features and binding sites that may offer distinct advantages in terms of efficacy and safety. Similar compounds include:
Lumacaftor: A CFTR corrector that stabilizes the CFTR protein and improves its trafficking to the cell surface.
Tezacaftor: Another CFTR corrector that enhances the folding and function of the CFTR protein.
Elexacaftor: A CFTR corrector that works synergistically with other modulators to improve CFTR function .
This compound’s uniqueness lies in its complementary mode of action, which may provide additional therapeutic benefits when used in combination with other CFTR modulators .
Propriétés
Formule moléculaire |
C29H27F2NO7 |
|---|---|
Poids moléculaire |
539.5 g/mol |
Nom IUPAC |
1-(2,2-difluoro-1,3-benzodioxol-5-yl)-N-[(2S,4S)-2-(3,4-dimethoxyphenyl)-7-methoxy-3,4-dihydro-2H-chromen-4-yl]cyclopropane-1-carboxamide |
InChI |
InChI=1S/C29H27F2NO7/c1-34-18-6-7-19-20(15-23(37-24(19)14-18)16-4-8-21(35-2)25(12-16)36-3)32-27(33)28(10-11-28)17-5-9-22-26(13-17)39-29(30,31)38-22/h4-9,12-14,20,23H,10-11,15H2,1-3H3,(H,32,33)/t20-,23-/m0/s1 |
Clé InChI |
KDOQEEMQPHIANX-REWPJTCUSA-N |
SMILES isomérique |
COC1=CC2=C(C=C1)[C@H](C[C@H](O2)C3=CC(=C(C=C3)OC)OC)NC(=O)C4(CC4)C5=CC6=C(C=C5)OC(O6)(F)F |
SMILES canonique |
COC1=CC2=C(C=C1)C(CC(O2)C3=CC(=C(C=C3)OC)OC)NC(=O)C4(CC4)C5=CC6=C(C=C5)OC(O6)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



